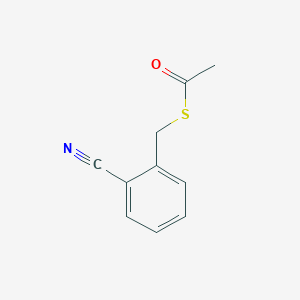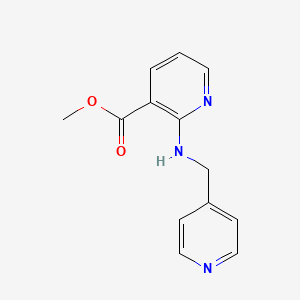![molecular formula C16H15NO3 B11925483 2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B11925483.png)
2',4',6'-Trimethoxy-[1,1'-biphenyl]-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the biphenyl family This compound is characterized by the presence of three methoxy groups attached to the biphenyl structure and a nitrile group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-4-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2’,4’,6’-trimethoxybenzene and 4-bromobenzonitrile.
Coupling Reaction: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed to couple the trimethoxybenzene with the bromobenzonitrile. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like tetrahydrofuran.
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours to ensure complete coupling. After the reaction is complete, the product is isolated and purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of 2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-4-carbonitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, can further improve the scalability of the production.
化学反応の分析
Types of Reactions
2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-4-carbonitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: It is investigated for its potential pharmacological activities and as a precursor for drug development.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
作用機序
The mechanism of action of 2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-4-carbonitrile involves its interaction with specific molecular targets. The methoxy groups and the nitrile group can participate in various chemical interactions, such as hydrogen bonding and π-π stacking, with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.
類似化合物との比較
Similar Compounds
- 2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-2-carbonitrile
- 2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-3-carbonitrile
- 2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-5-carbonitrile
Uniqueness
2’,4’,6’-Trimethoxy-[1,1’-biphenyl]-4-carbonitrile is unique due to the specific positioning of the nitrile group at the 4-position, which can influence its chemical reactivity and interaction with other molecules. This unique structure can lead to distinct properties and applications compared to other similar compounds.
特性
分子式 |
C16H15NO3 |
|---|---|
分子量 |
269.29 g/mol |
IUPAC名 |
4-(2,4,6-trimethoxyphenyl)benzonitrile |
InChI |
InChI=1S/C16H15NO3/c1-18-13-8-14(19-2)16(15(9-13)20-3)12-6-4-11(10-17)5-7-12/h4-9H,1-3H3 |
InChIキー |
BGQGHHUADYGIPR-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C(=C1)OC)C2=CC=C(C=C2)C#N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![7-Methyl-5,6-diazaspiro[2.4]hept-6-en-4-one](/img/structure/B11925450.png)







